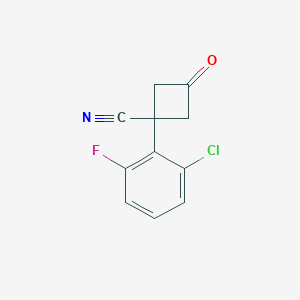
1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile is an organic compound characterized by the presence of a chloro and fluoro-substituted phenyl ring attached to a cyclobutane ring with a nitrile and ketone functional group
Méthodes De Préparation
The synthesis of 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with 2-chloro-6-fluorobenzaldehyde.
Formation of Intermediate: The aldehyde group is converted to a nitrile group through a reaction with a suitable reagent such as hydroxylamine hydrochloride, followed by dehydration.
Cyclobutane Ring Formation: The nitrile intermediate undergoes a cyclization reaction to form the cyclobutane ring, often using a strong base like sodium hydride in an aprotic solvent.
Final Product:
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, focusing on yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl ring can participate in nucleophilic aromatic substitution reactions, often using reagents like sodium methoxide or potassium tert-butoxide.
Reduction Reactions: The nitrile group can be reduced to an amine using hydrogenation with catalysts such as palladium on carbon.
Oxidation Reactions: The ketone group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common reagents and conditions used in these reactions include bases, acids, and transition metal catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of anti-inflammatory and analgesic drugs.
Materials Science: Its unique structure makes it a candidate for the synthesis of novel polymers and materials with specific electronic properties.
Biological Studies: Researchers investigate its interactions with biological targets to understand its potential as a therapeutic agent.
Mécanisme D'action
The mechanism of action of 1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit enzymes or receptors involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways depend on the specific application and require further research for detailed elucidation.
Comparaison Avec Des Composés Similaires
1-(2-Chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile can be compared with similar compounds such as:
1-(2-Chloro-6-fluorophenyl)-5-methylindolin-2-one: This compound also contains a chloro and fluoro-substituted phenyl ring but differs in its indolinone structure, which imparts different pharmacological properties.
(2-Chloro-6-fluorophenyl)(1-pyrrolidinyl)acetonitrile:
The uniqueness of this compound lies in its specific combination of functional groups and ring structure, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C11H7ClFNO |
|---|---|
Poids moléculaire |
223.63 g/mol |
Nom IUPAC |
1-(2-chloro-6-fluorophenyl)-3-oxocyclobutane-1-carbonitrile |
InChI |
InChI=1S/C11H7ClFNO/c12-8-2-1-3-9(13)10(8)11(6-14)4-7(15)5-11/h1-3H,4-5H2 |
Clé InChI |
XOOLTCMZTNJHRO-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)CC1(C#N)C2=C(C=CC=C2Cl)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


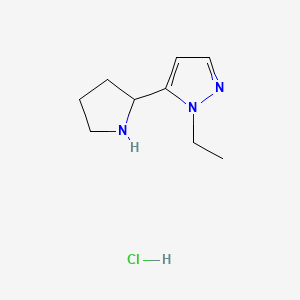

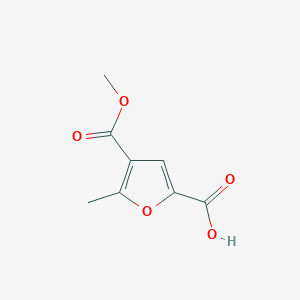


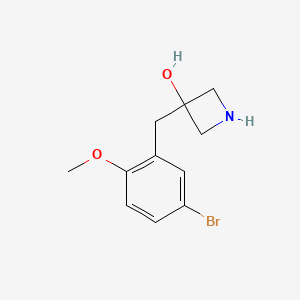
![1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B15321807.png)
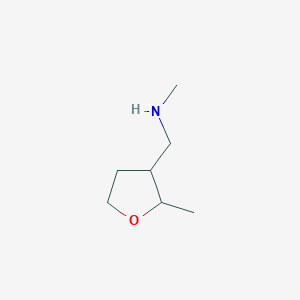
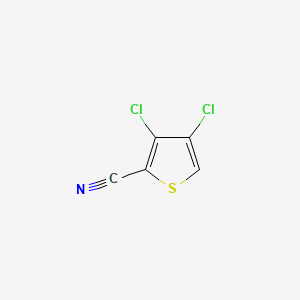
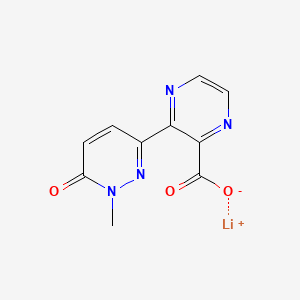
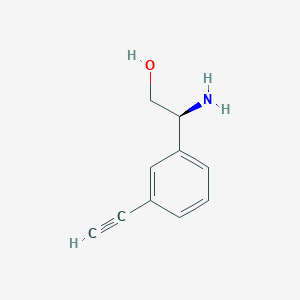


amine](/img/structure/B15321848.png)
